Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 864293-75-4
VCID: VC2921929
InChI: InChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24)
SMILES: CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C20H31N3O4
Molecular Weight: 377.5 g/mol

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate

CAS No.: 864293-75-4

Cat. No.: VC2921929

Molecular Formula: C20H31N3O4

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate - 864293-75-4

Specification

CAS No. 864293-75-4
Molecular Formula C20H31N3O4
Molecular Weight 377.5 g/mol
IUPAC Name benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24)
Standard InChI Key MMPPFABFCSYSQR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Properties and Structure

PropertyValue
CAS Number864293-75-4
Molecular FormulaC20H31N3O4
Molecular Weight377.5 g/mol
IUPAC Namebenzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-1-carboxylate
Standard InChIInChI=1S/C20H31N3O4/c1-20(2,3)27-18(24)22-12-11-21-17-9-13-23(14-10-17)19(25)26-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3,(H,22,24)

Structural Features

The structural features of Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate contribute significantly to its reactivity and applications in organic synthesis. The compound contains several key structural elements:

  • Piperidine Ring: The six-membered heterocyclic ring containing one nitrogen atom serves as the core structure of the molecule. This ring provides a rigid scaffold that positions other functional groups in specific spatial orientations.

  • Benzyl Carboxylate Group: Attached to the nitrogen atom at position 1 of the piperidine ring, this group consists of a benzyl moiety linked through a carboxylate group. The benzyl group can be cleaved under certain conditions, making it a removable protecting group for the piperidine nitrogen.

  • Aminoethyl Side Chain: This chain is attached to position 4 of the piperidine ring and contains a secondary amine that can participate in various chemical reactions.

  • tert-Butoxycarbonyl (Boc) Group: This protecting group is attached to the terminal amino group of the aminoethyl side chain. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Synthesis Methods

General Synthetic Pathway

The synthesis of Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate involves a series of chemical transformations beginning with simpler precursors. The general synthetic pathway typically includes the reaction of a piperidine derivative with a Boc-protected aminoethyl group, followed by esterification with benzyl alcohol. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

The starting materials for this synthesis commonly include piperidine derivatives, which are readily available from commercial sources or can be synthesized from simpler precursors. The Boc-protected aminoethyl group is typically introduced through a substitution reaction, while the benzyl carboxylate group is added through an esterification reaction with benzyl alcohol.

Table 2: Key Synthetic Steps for Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate

StepReaction TypeReactantsCatalysts/Conditions
1Preparation of piperidine coreAppropriate starting materialsVarious, depending on the specific route
2Introduction of aminoethyl group4-substituted piperidine + protected aminoethyl reagentBase catalysis, moderate temperature
3Boc protectionTerminal amine + di-tert-butyl dicarbonateBase, organic solvent, room temperature
4Benzyl carboxylationN-unprotected piperidine + benzyl chloroformateBase, organic solvent, low temperature

Key Reaction Conditions

Applications in Chemical Research

Role as a Building Block in Organic Chemistry

Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate serves as a versatile building block in organic chemistry due to its multiple functional groups that can be selectively modified. This makes it valuable for the construction of more complex molecular structures. The compound's utility in organic synthesis stems from several key features:

  • Orthogonal Protection: The presence of both Boc and benzyl protecting groups allows for selective deprotection and modification of different parts of the molecule.

  • Multiple Reactive Sites: The compound contains several sites that can undergo further chemical transformations, including the piperidine nitrogen (protected as a benzyl carbamate), the secondary amine in the aminoethyl side chain, and the terminal Boc-protected amine.

  • Stereochemical Control: The piperidine ring provides a rigid scaffold that can influence the stereochemical outcome of subsequent reactions, potentially leading to the synthesis of stereochemically defined products.

Researchers in organic chemistry utilize this compound to develop new synthetic methodologies and to access more complex target molecules through systematic chemical transformations. The ability to selectively modify different parts of the molecule makes it particularly useful for diversity-oriented synthesis, where a common intermediate is transformed into a variety of structurally diverse compounds.

Pharmaceutical Applications

The pharmaceutical industry represents one of the most significant application areas for Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate. This compound is valuable in the development of various pharmaceutical candidates due to its ability to be easily modified. The piperidine core is present in many biologically active compounds, including numerous approved drugs for various therapeutic indications.

The compound can serve as an intermediate in the synthesis of:

  • Central Nervous System (CNS) Agents: Piperidine-containing compounds often exhibit activity in the central nervous system, potentially leading to new treatments for neurological and psychiatric disorders.

  • Cardiovascular Drugs: Modifications of the piperidine scaffold can lead to compounds with activity in the cardiovascular system.

  • Anti-inflammatory Agents: The multifunctional nature of the compound allows for the introduction of pharmacophores associated with anti-inflammatory activity.

  • Antimicrobial Compounds: Certain piperidine derivatives have shown antimicrobial activity, suggesting potential applications in the development of new antibiotics.

Table 3: Potential Pharmaceutical Applications Based on Structural Features

Structural FeaturePotential Pharmaceutical ApplicationResearch Status
Piperidine coreCNS agents, pain modulatorsWell-established structure in pharmaceuticals
Secondary amineHydrogen bond donor/acceptor, metal chelationImportant for receptor interactions
Boc-protected primary amineAfter deprotection, can form salt bridges with biological targetsUseful for enhancing binding affinity
Benzyl carbamateContributes to lipophilicity and membrane permeabilityCan be modified to optimize pharmacokinetics

Research Findings

AspectDetails
Primary UseResearch use only; not for human or veterinary use
SuppliersVWR International, Matrix Scientific, and others
Typical Purity≥95%
PackagingVarious sizes, typically from milligrams to grams
Storage ConditionsLikely requires storage in a cool, dry place away from light
Handling PrecautionsStandard laboratory safety procedures for chemical compounds

The pricing of this compound varies depending on quantity, purity, and supplier, but it generally falls within the range of specialty research chemicals. Bulk discounts may be available for larger quantities, although the demand for such quantities is likely limited to companies engaged in pharmaceutical research or specialized chemical manufacturing.

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